molecular formula C19H19FN2O4 B250915 Methyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate

Methyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate

Cat. No.: B250915
M. Wt: 358.4 g/mol
InChI Key: LVRRZEPRTHBSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluorobenzoyl group, a morpholinyl group, and a benzoate ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride. This intermediate is then reacted with 5-amino-2-(4-morpholinyl)benzoic acid in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Methyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development

Properties

Molecular Formula

C19H19FN2O4

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C19H19FN2O4/c1-25-19(24)16-12-15(5-6-17(16)22-7-9-26-10-8-22)21-18(23)13-3-2-4-14(20)11-13/h2-6,11-12H,7-10H2,1H3,(H,21,23)

InChI Key

LVRRZEPRTHBSCH-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)F)N3CCOCC3

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)F)N3CCOCC3

Origin of Product

United States

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